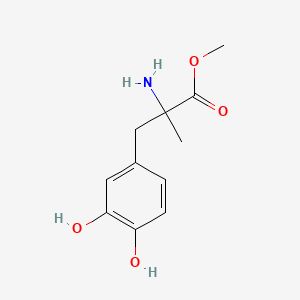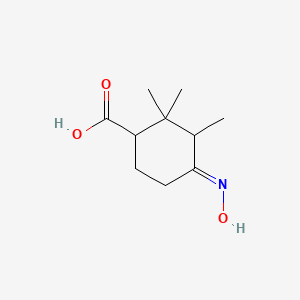
(4E)-4-hydroxyimino-2,2,3-trimethylcyclohexane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4E)-4-hydroxyimino-2,2,3-trimethylcyclohexane-1-carboxylic acid is a complex organic compound characterized by its unique structure, which includes a hydroxyimino group and a carboxylic acid group attached to a cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-4-hydroxyimino-2,2,3-trimethylcyclohexane-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the multi-step synthesis starting from readily available precursors. The key steps typically include the formation of the cyclohexane ring, introduction of the hydroxyimino group, and subsequent carboxylation.
Formation of Cyclohexane Ring: This can be achieved through cyclization reactions involving appropriate starting materials under controlled conditions.
Introduction of Hydroxyimino Group: This step often involves the reaction of the cyclohexane derivative with hydroxylamine or its derivatives under acidic or basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized versions of the synthetic routes mentioned above. The use of continuous flow reactors, high-throughput screening of catalysts, and process optimization techniques can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(4E)-4-hydroxyimino-2,2,3-trimethylcyclohexane-1-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the hydroxyimino group to an amine group.
Substitution: The compound can undergo substitution reactions, particularly at the hydroxyimino group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
(4E)-4-hydroxyimino-2,2,3-trimethylcyclohexane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the development of new materials and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of (4E)-4-hydroxyimino-2,2,3-trimethylcyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds and interact with various enzymes and receptors, influencing their activity. The carboxylic acid group can also participate in ionic interactions, further modulating the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
(4E)-4-Aminohex-4-enoic Acid: This compound shares a similar structural framework but differs in the functional groups attached to the cyclohexane ring.
2E,4E-Decadienoic Acid: Another compound with a similar structural motif but different functional groups and chain length.
Uniqueness
(4E)-4-hydroxyimino-2,2,3-trimethylcyclohexane-1-carboxylic acid is unique due to the presence of both hydroxyimino and carboxylic acid groups on the cyclohexane ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C10H17NO3 |
|---|---|
Molecular Weight |
199.25 g/mol |
IUPAC Name |
(4E)-4-hydroxyimino-2,2,3-trimethylcyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C10H17NO3/c1-6-8(11-14)5-4-7(9(12)13)10(6,2)3/h6-7,14H,4-5H2,1-3H3,(H,12,13)/b11-8+ |
InChI Key |
BXQBTMRMDVQIOV-DHZHZOJOSA-N |
Isomeric SMILES |
CC1/C(=N/O)/CCC(C1(C)C)C(=O)O |
Canonical SMILES |
CC1C(=NO)CCC(C1(C)C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(3-Nitrophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B12315361.png)
![1-[(7-chloro-2H-1,3-benzodioxol-5-yl)methyl]-1H-pyrazol-5-amine](/img/structure/B12315362.png)
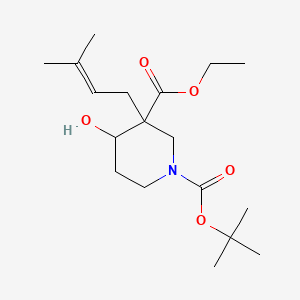

![2-Fluoro-5-{6-[(oxan-4-yl)amino]imidazo[1,2-b]pyridazin-3-yl}benzonitrile](/img/structure/B12315381.png)
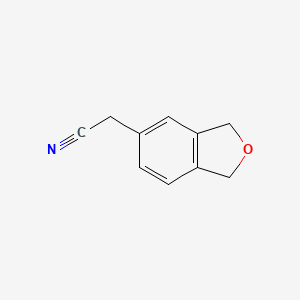
![3-Methyl-2-[(1-methyl-2-oxopyridin-4-yl)formamido]pentanoic acid](/img/structure/B12315394.png)
![1-[2-[[2-[2-[[2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoylamino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B12315401.png)
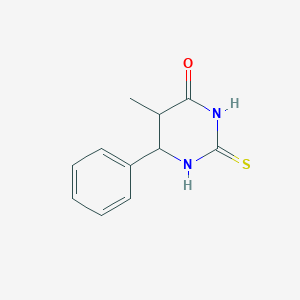
![2-[(1-Carboxyethyl)amino]-4-phenylbutanoic acid](/img/structure/B12315426.png)
![2-[2-(Difluoromethoxy)phenyl]ethan-1-ol](/img/structure/B12315427.png)
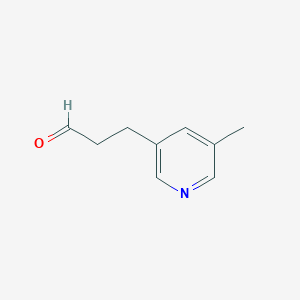
![rac-[(2R,4S)-4-methylpiperidin-2-yl]methanamine, cis](/img/structure/B12315438.png)
